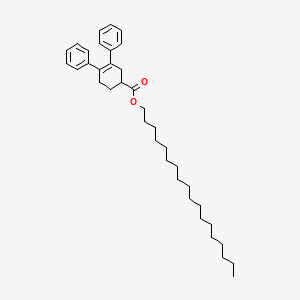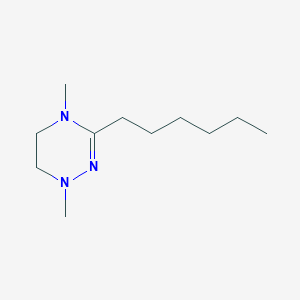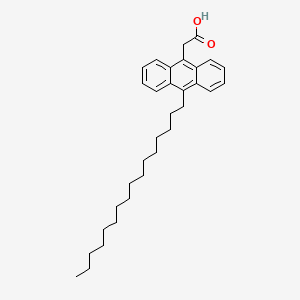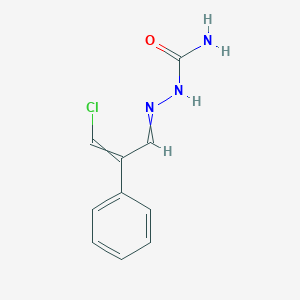
2-(1-Butylaziridin-2-YL)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butylaziridin-2-YL)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that contains both an aziridine and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Butylaziridin-2-YL)-4,5-dihydro-1,3-oxazole typically involves the reaction of aziridines with oxazoles under specific conditions. One common method involves the use of novel ionic liquids based on DBU and DBN halide salts as a catalytic system for the ring-opening of non-activated aziridines with carbon dioxide . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set period to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Butylaziridin-2-YL)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The aziridine and oxazole rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various aziridine derivatives.
Scientific Research Applications
2-(1-Butylaziridin-2-YL)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Butylaziridin-2-YL)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
1-Butylaziridine: Similar in structure but lacks the oxazole ring.
4,5-Dihydro-1,3-oxazole: Contains the oxazole ring but lacks the aziridine moiety.
Uniqueness: 2-(1-Butylaziridin-2-YL)-4,5-dihydro-1,3-oxazole is unique due to the presence of both aziridine and oxazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings.
Properties
CAS No. |
62539-88-2 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(1-butylaziridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H16N2O/c1-2-3-5-11-7-8(11)9-10-4-6-12-9/h8H,2-7H2,1H3 |
InChI Key |
CTQUYVQWKXZPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC1C2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N''-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14521645.png)



![2-[(Dimethoxyphosphoryl)carbonyl]phenyl acetate](/img/structure/B14521683.png)

silane](/img/structure/B14521692.png)



![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine](/img/structure/B14521713.png)
